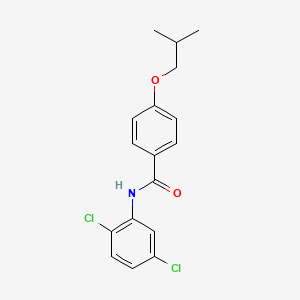

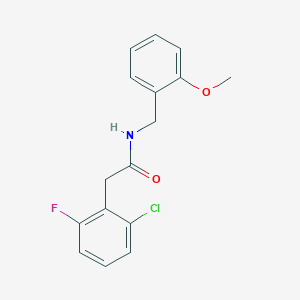

4-(acetylamino)-N-(4-methylbenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(acetylamino)-N-(4-methylbenzyl)benzamide is a compound that has garnered attention in various fields of chemistry and materials science due to its intriguing molecular structure and potential applications. This document synthesizes key findings from recent research, highlighting the synthesis, structural analysis, chemical properties, and physical characteristics of this compound.

Synthesis Analysis

The synthesis of N-(4-methylbenzyl)benzamide involves a versatile approach using CuI as a catalyst, as detailed by Goel et al. (2017). This process utilizes the slow evaporation solution technique for crystal growth, showcasing the compound's applicability in creating multifunctional optical and piezoelectric crystals (Goel et al., 2017).

Molecular Structure Analysis

Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of N-(4-methylbenzyl)benzamide, revealing its orthorhombic lattice and noncentrosymmetric space group Pna21. Intermolecular hydrogen bonds and weak C—H⋯π interactions play a crucial role in stabilizing the crystal structure, facilitating the formation of layers parallel to the a-axis (Goel et al., 2017).

Chemical Reactions and Properties

Research on N-[(N-nitrosobenzylamino) methyl] benzamide has shown its potential as a direct benzylating agent for several protic materials, with ferric chloride acting as a catalyst in these reactions. This highlights the compound's versatility in synthetic organic chemistry (Ohashi et al., 1978).

Physical Properties Analysis

The compound exhibits significant optical properties, including transmittance, optical band gap, and UV cutoff wavelength, as determined through linear optical spectroscopy. Its dielectric properties, mechanical strength, and thermal stability further underscore its potential in various applications, from optical materials to piezoelectric devices (Goel et al., 2017).

Chemical Properties Analysis

Density functional theory (DFT) simulations have been used to calculate the optimized molecular geometry and predict UV–vis spectra for N-(4-methylbenzyl)benzamide. These simulations help understand the highest occupied molecular orbital/lowest unoccupied molecular orbital (HOMO/LUMO) energy gap, offering insights into the compound's electronic properties and reactivity (Goel et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by 4-acetamido-N-[(4-methylphenyl)methyl]benzamide. Given its potential for protein interaction, it could influence a variety of cellular processes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

Without knowledge of its specific targets and mode of action, it’s difficult to predict its precise effects .

properties

IUPAC Name |

4-acetamido-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-18-17(21)15-7-9-16(10-8-15)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJABUIXBWRQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)

![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)